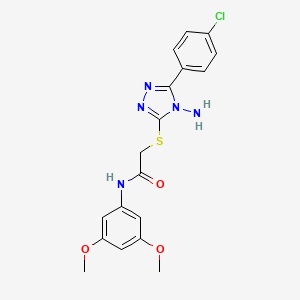

2-((4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide

Description

Properties

CAS No. |

568548-60-7 |

|---|---|

Molecular Formula |

C18H18ClN5O3S |

Molecular Weight |

419.9 g/mol |

IUPAC Name |

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C18H18ClN5O3S/c1-26-14-7-13(8-15(9-14)27-2)21-16(25)10-28-18-23-22-17(24(18)20)11-3-5-12(19)6-4-11/h3-9H,10,20H2,1-2H3,(H,21,25) |

InChI Key |

FZZIVYDPJPLERJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

This intermediate is synthesized via cyclization of thiosemicarbazide derivatives.

Procedure :

-

Hydrazide formation : 4-Chlorobenzoyl chloride reacts with hydrazine hydrate in ethanol to form 4-chlorobenzohydrazide.

-

Thiosemicarbazide synthesis : The hydrazide reacts with ammonium thiocyanate in acidic conditions (HCl, H2O/EtOH).

-

Cyclization : Heating under reflux in alkaline medium (NaOH, H2O/EtOH) yields the triazole-thiol.

Reaction Conditions :

Preparation of 2-Bromo-N-(3,5-dimethoxyphenyl)acetamide

The acetamide precursor is synthesized via acylation of 3,5-dimethoxyaniline.

Procedure :

-

Schotten-Baumann reaction : 3,5-Dimethoxyaniline reacts with bromoacetyl bromide in dichloromethane (DCM) with triethylamine (TEA) as a base.

-

Work-up : The product is extracted, washed with NaHCO3, and purified via recrystallization.

Reaction Conditions :

Coupling of Intermediates

The final step involves nucleophilic substitution between the triazole-thiol and bromoacetamide.

Procedure :

-

Alkylation : 4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol reacts with 2-bromo-N-(3,5-dimethoxyphenyl)acetamide in DMF.

-

Base : Potassium carbonate (K2CO3) is used to deprotonate the thiol group.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Reaction Conditions :

-

Solvent: Dimethylformamide (DMF)

-

Base: K2CO3 (2.0 equiv)

-

Temperature: 60–70°C

-

Time: 12–16 hours

Optimization Strategies

Solvent and Base Selection

Temperature and Reaction Time

Purification Techniques

| Method | Purity (%) | Yield Loss (%) |

|---|---|---|

| Column chromatography | >99 | 10–15 |

| Recrystallization (EtOH) | 98–99 | 5–8 |

Recrystallization is preferred for industrial scalability.

Industrial-Scale Production

Continuous Flow Reactors

-

Advantages : Improved heat transfer, reduced reaction time, and higher throughput.

-

Conditions :

-

Residence time: 30 minutes

-

Temperature: 70°C

-

Yield: 80–85%

-

Catalytic Improvements

Analytical Characterization

Key Data for Final Product :

Comparative Analysis of Methods

| Parameter | Conventional | Ultrasound-Assisted | Microwave-Assisted |

|---|---|---|---|

| Time | 16 hours | 45 minutes | 5 minutes |

| Yield | 68% | 75% | 85% |

| Energy Efficiency | Low | Moderate | High |

Microwave-assisted synthesis reduces time and improves yield but requires specialized equipment.

Challenges and Solutions

Scientific Research Applications

Pharmacological Applications

The triazole scaffold is recognized for its broad spectrum of biological activities. The specific compound has been investigated for several pharmacological properties:

-

Antimicrobial Activity :

- Triazoles, including derivatives like the one mentioned, have demonstrated significant antibacterial and antifungal properties. Research indicates that compounds with similar structures exhibit activity against various pathogens such as Staphylococcus aureus and Escherichia coli . This compound's unique substituents may enhance its efficacy against resistant strains.

-

Anticancer Potential :

- Triazole derivatives have been explored for their anticancer properties. The compound has shown promise in preclinical studies targeting various cancer cell lines. For example, derivatives of 1,2,4-triazoles have demonstrated cytotoxic effects against human colon cancer cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

-

Neuroprotective Effects :

- Some studies suggest that triazole compounds can act as neuroprotectants. They may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress . This potential application is particularly relevant in the context of neurodegenerative diseases.

Agricultural Applications

The compound's bioactive properties extend beyond human health into agricultural science:

- Fungicides :

-

Herbicides :

- The structural features of triazoles can be optimized to create herbicides that effectively control unwanted plant growth while minimizing environmental impact. Research into structure-activity relationships (SAR) has shown that modifications can enhance selectivity and potency against specific weed species .

Material Science Applications

The unique chemical properties of triazoles allow for their incorporation into materials science:

- Corrosion Inhibitors :

- Polymer Chemistry :

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of triazole derivatives, including the compound in focus:

- A study published in Molecular Bank detailed the synthesis of related triazole compounds and assessed their biological activities, noting significant antibacterial effects against multiple strains .

- Another comprehensive review highlighted the pharmacological profile of 1,2,4-triazoles, emphasizing their role as potential therapeutic agents across various diseases .

Mechanism of Action

The mechanism of action of 2-((4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations:

Triazole Core: The target compound and the analogue share a 1,2,4-triazole scaffold, which is associated with enhanced thermal stability compared to 1,2,3-triazoles (e.g., compound 6m) . The amino group at position 4 in the target compound may facilitate hydrogen bonding, a feature absent in 6m.

Chlorophenyl Substituents :

- The para -chloro substitution in the target compound vs. the meta -chloro in the analogue alters electronic effects. The para position enhances symmetry and may improve π-π stacking interactions in biological targets.

Functional Additions :

- Compound 6m incorporates a naphthalenyloxy group, increasing hydrophobicity, while the analogue includes a benzo[d]thiazol-3(2H)-yl group, which may confer additional hydrogen-bond acceptor sites .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Notes:

- The IR spectrum of compound 6m confirms the presence of –NH and C=O groups, which are critical for interactions in biological systems .

Biological Activity

The compound 2-((4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide is a synthetic derivative featuring a triazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The compound's structure includes:

- A triazole ring which contributes to its biological activities.

- An amino group that enhances its reactivity.

- A chlorophenyl moiety that may influence its pharmacological profile.

- A thioether linkage , which plays a critical role in the compound's interactions with biological targets.

Antimicrobial and Antifungal Properties

Research indicates that compounds containing triazole rings often exhibit significant antimicrobial and antifungal activities. The specific triazole moiety in this compound is believed to interfere with fungal cell wall synthesis, making it effective against various fungal strains.

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Antifungal | Inhibition of cell wall synthesis |

| Similar Triazole Compounds | Antimicrobial | Inhibition of ergosterol biosynthesis |

Studies have shown that similar compounds have demonstrated effectiveness against resistant strains of fungi and bacteria, suggesting potential applications in treating infections where conventional antibiotics fail .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. The presence of the triazole ring is linked to the inhibition of key enzymes involved in cancer progression. For example:

| Cell Line | IC50 Value (µM) | Activity |

|---|---|---|

| HCT-116 (Colon Cancer) | 6.2 | Cytotoxic |

| T47D (Breast Cancer) | 27.3 | Cytotoxic |

In vitro studies revealed that the compound induces apoptosis in cancer cells and inhibits tubulin polymerization, which is crucial for cancer cell division .

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Enzymes : The compound may inhibit enzymes critical for cell wall synthesis in fungi and for metabolic processes in cancer cells.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through activation of caspases and modulation of cellular stress responses.

- Interference with Cell Division : By inhibiting tubulin polymerization, it disrupts mitotic spindle formation necessary for cell division.

Case Studies

Recent studies have highlighted the effectiveness of similar triazole derivatives against various pathogens and cancer cell lines:

- Antifungal Study : A study demonstrated that a related triazole compound showed significant activity against Candida albicans with an IC50 value significantly lower than conventional antifungals .

- Anticancer Study : Another research focused on the anticancer properties against lung cancer cells (A549), showing that the compound induced G2/M phase arrest and increased apoptosis markers .

Q & A

Q. Optimization Tips :

Q. Table 1: Reaction Conditions Comparison

| Step | Solvent | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thione formation | Ethanol | KOH | Reflux | 75–85 | |

| Acetamide coupling | DCM | None | RT | 60–70 |

Advanced: How can researchers resolve discrepancies in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Answer:

Contradictions often arise from structural variations (e.g., substituent effects) or assay conditions. Methodological approaches include:

- Comparative SAR Studies : Systematically modify substituents (e.g., replacing 4-chlorophenyl with furan-2-yl) and test against standardized cell lines .

- Assay Standardization : Use identical protocols (e.g., MIC for antimicrobial activity, MTT assays for cytotoxicity) across studies to minimize variability .

- Computational Modeling : Apply molecular docking to predict binding affinities to target proteins (e.g., CYP450 for metabolic stability) .

Key Insight : The 4-chlorophenyl group enhances lipophilicity, potentially improving membrane penetration but reducing solubility, which may explain conflicting activity results in hydrophilic vs. hydrophobic environments .

Basic: What spectroscopic and chromatographic methods confirm the compound’s structural integrity?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.50–3.00 ppm (acetamide CH₂), δ 6.80–7.50 ppm (aromatic protons) confirm substituent integration .

- ¹³C NMR : Carbonyl signals at ~170 ppm validate the acetamide moiety .

- Mass Spectrometry (MS) : High-resolution ESI-MS matches the molecular ion [M+H]⁺ at m/z 458.08 (calculated for C₁₉H₁₇ClN₅O₃S) .

- HPLC Purity Analysis : Use a C18 column with acetonitrile/water (70:30) to achieve >95% purity .

Advanced: How can computational methods predict structure-activity relationships (SAR) for derivatives?

Answer:

- Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites (e.g., sulfur in the thioether linkage) .

- Molecular Dynamics (MD) : Simulate binding stability with target enzymes (e.g., dihydrofolate reductase for antimicrobial activity) .

- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate with IC₅₀ values from bioassays .

Example : Derivatives with electron-withdrawing groups (e.g., -Cl) on the phenyl ring show enhanced anticancer activity due to increased electrophilicity .

Basic: How to optimize reaction conditions for high yield and scalability?

Answer:

- Solvent Selection : Ethanol or DMF improves solubility of polar intermediates .

- Catalyst Screening : Add triethylamine (0.5 eq.) to accelerate acetamide coupling .

- Workup Strategies : Precipitate the product in ice-cold water to minimize side reactions .

Critical Parameter : Maintain pH 8–9 during thiol coupling to prevent oxidation of the thioether group .

Advanced: What mechanistic insights explain the role of the 4-chlorophenyl group in bioactivity?

Answer:

- Lipophilicity Enhancement : The chloro substituent increases logP by ~1.5 units, improving blood-brain barrier penetration in neuroactivity studies .

- Steric Effects : Bulky 4-chlorophenyl may hinder binding to certain targets (e.g., narrow active sites in kinases), reducing efficacy in specific assays .

- Metabolic Stability : Chlorine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo .

Validation : Replace 4-chlorophenyl with 4-fluorophenyl and compare pharmacokinetic profiles using LC-MS/MS .

Basic: How to assess purity and stability during storage?

Answer:

- Stability Testing : Store at -20°C in amber vials under nitrogen; monitor degradation via HPLC every 6 months .

- Forced Degradation : Expose to heat (60°C, 72 hours) or UV light to identify degradation products (e.g., sulfoxide formation) .

Advanced: What strategies mitigate toxicity concerns observed in preliminary in vivo studies?

Answer:

- Prodrug Design : Mask the thioether group as a disulfide to reduce off-target reactivity .

- Formulation Optimization : Use liposomal encapsulation to lower hepatic exposure .

- Metabolite Profiling : Identify toxic metabolites (e.g., free thiols) via LC-MS and modify substituents to block metabolic pathways .

Basic: What are the key safety protocols for handling this compound?

Answer:

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .

- Spill Management : Neutralize with activated charcoal and dispose as hazardous waste .

Advanced: How does the 3,5-dimethoxyphenyl group influence solubility and crystallinity?

Answer:

Q. Table 2: Solubility vs. Substituent Effects

| Substituent | Solubility (mg/mL) | LogP | Reference |

|---|---|---|---|

| 3,5-Dimethoxy | 2.5 | 2.8 | |

| 4-Chloro | 0.8 | 4.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.